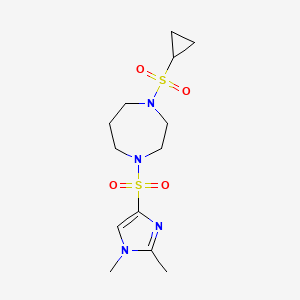![molecular formula C13H17F3N2O4 B2661480 1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid CAS No. 1803588-22-8](/img/structure/B2661480.png)
1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Acid-Promoted Synthesis of Cyclic Compounds
A study by Bingi et al. (2015) discusses the synthesis of cyclic 1,3-dione fused symmetrical compounds via acetic acid-mediated reaction. This process involves intramolecular cyclization and is selective towards the formation of specific products. Trifluoroacetic acid is highlighted for its role in affording exclusive formation of certain compounds under specific conditions (Bingi, Kale, Nanubolu, & Atmakur, 2015).
Facile Route to Pyrroles and Isoindoles
Gabbutt et al. (2002) have shown that enamino acids derived from compounds like 1,2-dimethylaminomethylene-carbonyl compounds and amino acids undergo a cyclization to form pyrroles, isoindoles, and other fused pyrroles. This process is significant in the synthesis of complex organic structures (Gabbutt, Hepworth, Heron, & Pugh, 2002).
Regioselective Reduction of Compounds
Research by Khlebnikova et al. (2011) explores the ionic hydrogenation of certain cyclohexane-1,3-diones and their enamino derivatives. This study reveals the regioselective reduction of these compounds, demonstrating their potential in the synthesis of hydroxy diketones and amino ketones (Khlebnikova, Isakova, Baranovskii, & Lakhvich, 2011).
Dual Fluorescence Studies
Krishnamoorthy and Dogra (2000) have studied the spectral characteristics of certain compounds in various environments. This research contributes to our understanding of the behavior of similar chemical structures under different conditions, including the presence of trifluoroacetic acid (Krishnamoorthy & Dogra, 2000).
Propriétés
IUPAC Name |
1-[4-(methylamino)cyclohexyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C2HF3O2/c1-12-8-2-4-9(5-3-8)13-10(14)6-7-11(13)15;3-2(4,5)1(6)7/h6-9,12H,2-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYTDHSKLHARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661398.png)



![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-isopropylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)

![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)
![3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2661413.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)


![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)